Cas no 898757-57-8 (Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate)

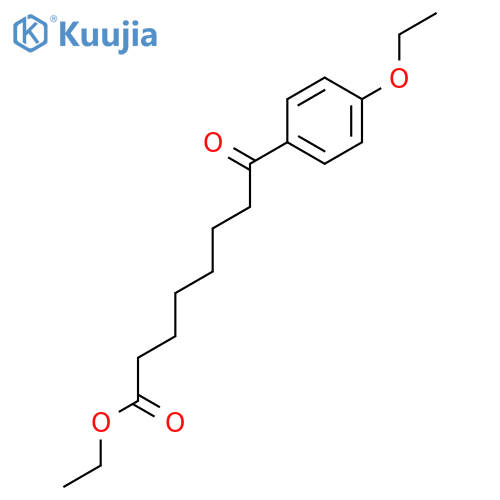

898757-57-8 structure

商品名:Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate

CAS番号:898757-57-8

MF:C18H26O4

メガワット:306.396646022797

MDL:MFCD02261421

CID:1946071

PubChem ID:24727565

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate

- CTK5G4137

- AKOS016022939

- AG-H-63999

- MS-21391

- DTXSID50645783

- MFCD02261421

- ETHYL8-(4-ETHOXYPHENYL)-8-OXOOCTANOATE

- 898757-57-8

-

- MDL: MFCD02261421

- インチ: InChI=1S/C18H26O4/c1-3-21-16-13-11-15(12-14-16)17(19)9-7-5-6-8-10-18(20)22-4-2/h11-14H,3-10H2,1-2H3

- InChIKey: OXYMWRDETLOQGI-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC

計算された属性

- せいみつぶんしりょう: 306.18300

- どういたいしつりょう: 306.18310931Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 12

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 密度みつど: 1.031

- ふってん: 424.9°C at 760 mmHg

- フラッシュポイント: 184.4°C

- 屈折率: 1.493

- PSA: 52.60000

- LogP: 4.17170

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate セキュリティ情報

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH92209-1g |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | 97% | 1g |

$516.00 | 2024-04-19 | |

| abcr | AB367998-1 g |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate; 97% |

898757-57-8 | 1g |

€675.10 | 2022-06-02 | ||

| Key Organics Ltd | MS-21391-5G |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | >95% | 5g |

£1715.00 | 2025-02-09 | |

| Fluorochem | 208010-2g |

ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | 97% | 2g |

£716.00 | 2022-03-01 | |

| Fluorochem | 208010-5g |

ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | 97% | 5g |

£1753.00 | 2022-03-01 | |

| A2B Chem LLC | AH92209-5g |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | 97% | 5g |

$1989.00 | 2024-04-19 | |

| A2B Chem LLC | AH92209-2g |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | 97% | 2g |

$839.00 | 2024-04-19 | |

| TRC | E102655-250mg |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | 250mg |

$ 440.00 | 2022-06-05 | ||

| TRC | E102655-500mg |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | 500mg |

$ 735.00 | 2022-06-05 | ||

| Key Organics Ltd | MS-21391-1G |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

898757-57-8 | >95% | 1g |

£468.00 | 2025-02-09 |

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

2. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

898757-57-8 (Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 4770-00-7(3-cyano-4-nitroindole)

- 624-75-9(Iodoacetonitrile)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898757-57-8)Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate

清らかである:99%/99%/99%

はかる:1g/2g/5g

価格 ($):1169.0/1975.0/4835.0